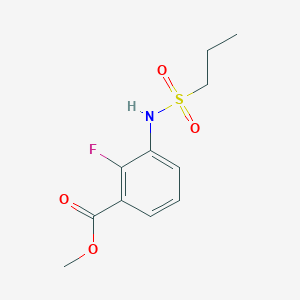
Trichloro(pentamethylcyclopentadienyl)titanium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trichloro)(pentamethylcyclopentadienyl)titanium(IV): pentamethylcyclopentadienyltitanium trichloride , is an organotitanium compound with the formula C10H15Cl3Ti . This compound is characterized by its red crystalline appearance and is primarily used as a catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing Trichloro(pentamethylcyclopentadienyl)titanium(IV) involves the reaction of pentamethylcyclopentadienyl sodium with titanium tetrachloride . The reaction is typically carried out in an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Trichloro)(pentamethylcyclopentadienyl)titanium(IV) can undergo oxidation reactions, often forming titanium dioxide as a major product.
Reduction: This compound can be reduced to lower oxidation states of titanium, although such reactions are less common.
Substitution: It readily undergoes substitution reactions, where the chlorine atoms can be replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the chlorine atoms
Major Products:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation states of titanium.
Substitution: Compounds with different ligands replacing the chlorine atoms
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in transesterification reactions and styrene polymerization
Organometallic Chemistry: Plays a significant role in the synthesis of various organometallic compounds
Biology and Medicine:
Biomedical Research:
Industry:
Polymerization: Widely used in the polymer industry for the polymerization of olefins
Ceramics and Electronics: Utilized in the production of advanced ceramics and electronic components.
Mécanisme D'action
The mechanism by which Trichloro(pentamethylcyclopentadienyl)titanium(IV) exerts its catalytic effects involves the activation of substrates through coordination to the titanium center. This coordination facilitates various chemical transformations, such as polymerization and transesterification .
Comparaison Avec Des Composés Similaires
Cyclopentadienyltitanium trichloride (CpTiCl3): Similar in structure but lacks the methyl groups on the cyclopentadienyl ring.
Bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2): Contains two cyclopentadienyl rings instead of one.
Uniqueness:
(Trichloro)(pentamethylcyclopentadienyl)titanium(IV): is unique due to the presence of five methyl groups on the cyclopentadienyl ring, which enhances its stability and reactivity compared to its non-methylated counterparts.
Propriétés
Formule moléculaire |
C10H15Cl3Ti |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorotitanium(1+) |
InChI |
InChI=1S/C10H15.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |
Clé InChI |
YUKSKFSLOUJYSV-UHFFFAOYSA-K |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti+](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[4-Phenyl-1-(3,3,3-triphenylpropyl)piperidin-4-yl]methyl}acetamide](/img/structure/B8545646.png)






![6-(2-Chloroethyl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B8545694.png)


![1H-Benzimidazole-2-carboxamide, N-[4-(4-pyridinyloxy)phenyl]-](/img/structure/B8545713.png)

